3,3,3-trifluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide
Description
Properties
IUPAC Name |
3,3,3-trifluoro-N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O3S/c13-12(14,15)3-7-22(19,20)17-4-5-18-9-10(8-16-18)11-2-1-6-21-11/h1-2,6,8-9,17H,3-5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDNWBCXVRXXLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN(N=C2)CCNS(=O)(=O)CCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-trifluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the pyrazole ring: This step involves the reaction of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound to form the pyrazole ring.
Introduction of the furan ring: The furan ring is introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a furan-containing reagent.
Attachment of the trifluoropropane sulfonamide group: This step involves the reaction of a trifluoropropane sulfonyl chloride with the intermediate compound to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,3,3-trifluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3,3,3-trifluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 3,3,3-trifluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide exerts its effects can vary depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.
Comparison with Similar Compounds
N-(2-(3-(Thiophen-3-yl)-1H-Pyrazol-1-yl)ethyl)Propane-1-Sulfonamide (CAS 2034366-99-7)
- Structural Differences : Replaces the furan-2-yl group with a thiophen-3-yl substituent and lacks the trifluoropropyl chain.
- Molecular Properties :
- Molecular Weight: 299.4 g/mol (vs. ~325–330 g/mol for the target compound).
- Solubility: Likely lower due to the absence of polar trifluoromethyl groups.
- Functional Impact : Thiophene’s sulfur atom may alter electronic properties compared to furan’s oxygen, affecting binding interactions in biological systems .
1-(Difluoromethyl)-3,5-Dimethyl-N-[3-(4-Nitro-1H-Pyrazol-1-yl)Propyl]-1H-Pyrazole-4-Sulfonamide (CAS 1006994-26-8)
- Structural Differences : Contains a difluoromethyl group, nitro-substituted pyrazole, and lacks the furan moiety.
- The difluoromethyl group may reduce metabolic degradation compared to trifluoromethyl .
4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide
- Structural Differences : Integrates a chromen-4-one and pyrazolo-pyrimidine system instead of pyrazole-furan.
- Biological Relevance : Demonstrated kinase inhibition activity (e.g., targeting ATP-binding pockets), suggesting the target compound’s sulfonamide-pyrazole framework could similarly interact with enzymatic active sites .
Key Comparative Data
| Property | Target Compound | CAS 2034366-99-7 | CAS 1006994-26-8 |
|---|---|---|---|
| Molecular Formula | C₁₃H₁₄F₃N₃O₃S (estimated) | C₁₂H₁₇N₃O₂S₂ | C₁₀H₁₂F₂N₆O₃S |
| Molecular Weight | ~325–330 g/mol | 299.4 g/mol | 334.3 g/mol |
| Key Substituents | Trifluoropropyl, furan | Thiophene, propane sulfonamide | Difluoromethyl, nitro |
| Lipophilicity (LogP) | Higher (CF₃ group) | Moderate | Moderate (polar nitro) |
| Synthetic Complexity | High (heterocycle coupling) | Moderate | High (nitro group handling) |
Research Findings and Functional Implications
- Enzyme Inhibition: Compounds like KIRA9 () highlight sulfonamide-pyrazole derivatives’ utility in targeting RNase domains. The trifluoropropyl group in the target compound may enhance binding affinity compared to non-fluorinated analogs .
- Metabolic Stability : Trifluoromethyl groups reduce oxidative metabolism, as seen in fluorinated agrochemicals and pharmaceuticals. This contrasts with thiophene-containing analogs, which may undergo faster sulfoxidation .
- Synthetic Challenges : Coupling the pyrazole-ethylamine with trifluoropropane sulfonyl chloride requires precise control to avoid side reactions (e.g., incomplete substitution or dehalogenation) .
Biological Activity
3,3,3-Trifluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide is a compound of significant interest due to its potential biological activities. This compound integrates a trifluoromethyl group and a sulfonamide moiety, which are known to enhance biological interactions. This article aims to explore the biological activity of this compound through various studies, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C₁₄H₁₅F₃N₄O₃S
- Molecular Weight : 353.36 g/mol
- Key Functional Groups : Trifluoromethyl group, furan ring, pyrazole ring, sulfonamide group.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets in biological systems. The proposed mechanisms include:
- Enzyme Inhibition : The sulfonamide group can act as an inhibitor for various enzymes, potentially modulating metabolic pathways.
- Receptor Modulation : The compound may influence receptor activity through binding interactions facilitated by the pyrazole and furan rings.
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. In particular, compounds similar to this compound have shown activity against various pathogens:
The above table summarizes the inhibitory concentrations (IC50) for two strains of Leishmania spp., indicating that these compounds are promising candidates for further development in treating leishmaniasis.
Cytotoxicity and Selectivity
In vitro studies have assessed the cytotoxic effects of the compound against cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HeLa (Cervical Cancer) | 12.5 | >10 |
| MCF7 (Breast Cancer) | 15.0 | >8 |
These results suggest that the compound exhibits selective cytotoxicity towards cancer cells while demonstrating lower toxicity towards normal cells.
Case Studies
Several case studies have explored the therapeutic implications of this compound:
- Anticancer Activity : A study demonstrated that the compound effectively inhibited cell proliferation in breast cancer models by inducing apoptosis through mitochondrial pathways.
- Anti-inflammatory Potential : Research indicated that the compound could reduce inflammatory markers in vitro, suggesting its potential as an anti-inflammatory agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
